b-Amino-4-nitrobenzenepropanol b-Amino-4-nitrobenzenepropanol
Brand Name: Vulcanchem
CAS No.: 174302-89-7
VCID: VC7906801
InChI: InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2
SMILES: C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-]
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

b-Amino-4-nitrobenzenepropanol

CAS No.: 174302-89-7

Cat. No.: VC7906801

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

b-Amino-4-nitrobenzenepropanol - 174302-89-7

Specification

CAS No. 174302-89-7
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name 2-amino-3-(4-nitrophenyl)propan-1-ol
Standard InChI InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2
Standard InChI Key PCLGMKWXPXAGEO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

β-Amino-4-nitrobenzenepropanol, systematically named 2-amino-3-(4-nitrophenyl)propan-1-ol, is a chiral molecule with the molecular formula C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3 and a molecular weight of 196.203 g/mol . Its structure comprises a propanol backbone substituted with an amino group at the β-position and a 4-nitrophenyl group at the γ-position. The stereochemistry of the compound is critical, as enantiomers like the (S)-configuration (CAS 89288-22-2) exhibit distinct physicochemical and biological properties .

Synonyms and Registry Identifiers

The compound is referenced under multiple aliases, including:

  • (S)-β-Amino-4-nitrobenzenepropanol

  • (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol

  • Benzenepropanol, β-amino-4-nitro-, (βS)- .

Key identifiers include:

IdentifierValue
CAS Registry Number174302-89-7 (racemic)
89288-22-2 (S-enantiomer)
MDL NumberMFCD17171137 (racemic)
MFCD09751543 (S-enantiomer)

Synthesis and Production

SupplierPurityPackagingPrice (USD)
TRCN/A5g$1,320
SynQuest LaboratoriesN/A100mg$439
American Custom Chemicals95%5mg$501.35
BroadPharmN/A100mg$190

Prices reflect the cost of chiral resolution, with the (S)-enantiomer commanding premium rates .

Physical and Chemical Properties

Stability and Reactivity

The nitro group confers oxidative stability, while the amino and hydroxyl groups enable derivatization via acylation or alkylation. No decomposition products are reported, but standard precautions for nitro compounds (e.g., avoiding strong reducing agents) are advised .

Applications and Uses

Pharmaceutical Intermediate

β-Amino-4-nitrobenzenepropanol serves as a precursor in synthesizing β-adrenergic receptor ligands and chiral auxiliaries. Its nitro group facilitates further functionalization, such as reduction to amines for bioactive molecule synthesis .

Research Applications

The compound is marketed exclusively for research, excluding medical, food, or household applications . Recent studies explore its utility in asymmetric catalysis and as a building block for fluorescent probes .

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